![molecular formula C12H10Cl2N2S B3034846 3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine CAS No. 241132-71-8](/img/structure/B3034846.png)
3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine
Overview
Description
The compound “3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine” is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It appears that the compound has a dichlorobenzyl group attached at the 3rd position and a methylsulfanyl group attached at the 6th position of the pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a pyridazine ring as the core structure, with a 2,4-dichlorobenzyl group attached at one position and a methylsulfanyl group attached at another .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would largely depend on the reactivity of the functional groups present in it. The dichlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the methylsulfanyl group might be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dichlorobenzyl and methylsulfanyl groups might increase its lipophilicity compared to pyridazine itself .Scientific Research Applications
- Significance : Understanding protein function and regulation is crucial for drug discovery, disease diagnostics, and personalized medicine .
- Potential Applications : Treating inflammatory diseases, including arthritis, colitis, or dermatitis .
Proteomics Research
Antimicrobial Activity
Anti-Inflammatory Properties
Pesticide Research
Photodynamic Therapy (PDT)
Material Science
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-6-methylsulfanylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S/c1-17-12-5-4-10(15-16-12)6-8-2-3-9(13)7-11(8)14/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMFDUGXIUPYNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204223 | |
Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-6-(methylsulfanyl)pyridazine | |
CAS RN |
241132-71-8 | |
Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=241132-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2,4-Dichlorophenyl)methyl]-6-(methylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401204223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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